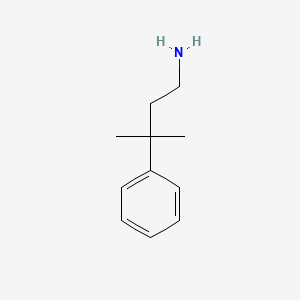

3-Methyl-3-phenylbutan-1-amine

Description

Contextualization within Amine Chemistry and Phenyl-Substituted Butane (B89635) Derivatives

Amines are fundamental organic compounds derived from ammonia (B1221849), playing a central role in medicinal chemistry and materials science due to their basicity and nucleophilicity. beilstein-journals.org Chiral amines, in particular, are crucial structural motifs found in a vast array of natural products, pharmaceuticals, and biologically active compounds. nih.govacs.orgthieme-connect.com The synthesis of enantiomerically pure amines is a significant challenge and a key research area in modern organic chemistry. bohrium.com

Significance in Contemporary Organic Synthesis Research

The significance of 3-Methyl-3-phenylbutan-1-amine in contemporary research lies primarily in its utility as a building block in organic synthesis. The development of catalytic methods for creating carbon-carbon and carbon-nitrogen bonds has become a cornerstone of modern synthesis. thieme-connect.combohrium.com Compounds like 3-Methyl-3-phenylbutan-1-amine can serve as precursors or intermediates in the construction of more complex molecular architectures.

A major focus of contemporary synthesis is the enantioselective production of chiral molecules. nih.gov Chiral amines are particularly valuable, and significant research has been dedicated to their synthesis via methods such as catalytic asymmetric hydrogenation, reductive amination, and hydroamination. nih.govacs.org The presence of a quaternary stereocenter in the 3-position of the butane chain makes 3-Methyl-3-phenylbutan-1-amine a potentially interesting, though challenging, target for asymmetric synthesis. The development of catalytic methods, including transition metal catalysis and organocatalysis, provides pathways to access such chiral structures with high enantioselectivity. beilstein-journals.org The amine functionality allows for further chemical modifications, making it a versatile intermediate for creating diverse libraries of compounds for screening in drug discovery and materials science. myskinrecipes.com

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-3-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJUGTYCIJYNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482031 | |

| Record name | 3-methyl-3-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17684-34-3 | |

| Record name | 3-methyl-3-phenylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyl 3 Phenylbutan 1 Amine and Its Stereoisomers

Chemo- and Regioselective Synthetic Pathways

The synthesis of 3-methyl-3-phenylbutan-1-amine in a selective manner, controlling both the chemical reactivity (chemoselectivity) and the position of the newly introduced functional group (regioselectivity), is fundamental to obtaining the desired product in high purity and yield.

Reductive Amination Strategies for 3-Methyl-3-phenylbutan-1-amine Precursors

Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient route from carbonyl compounds. For 3-methyl-3-phenylbutan-1-amine, the logical precursor is 3-methyl-3-phenylbutanal (B1595772). This process typically involves two key steps: the formation of an imine or enamine intermediate from the aldehyde and an amine source, followed by the reduction of this intermediate.

The reaction is commonly performed in a one-pot fashion where the aldehyde, an amine source (such as ammonia (B1221849), ammonium (B1175870) salts, or a primary amine), and a reducing agent are combined. The choice of reducing agent is critical to favor the reduction of the imine over the starting aldehyde. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), or catalytic hydrogenation. For instance, the reductive amination of a ketone like 1-phenylbutan-1-one with ammonia in the presence of a reducing agent is a well-established method for producing the corresponding amine. A similar strategy can be applied to 3-methyl-3-phenylbutanal.

Catalytic hydrogenation, employing catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, represents another powerful approach. The optimization of reaction parameters such as temperature, hydrogen pressure, and catalyst loading is crucial for maximizing the yield of the desired amine and minimizing the formation of byproducts.

| Precursor | Amine Source | Reducing Agent/Catalyst | Key Features |

| 3-Methyl-3-phenylbutanal | Ammonia | Sodium cyanoborohydride | Mild conditions, good functional group tolerance |

| 3-Methyl-3-phenylbutanal | Ammonia | Catalytic Hydrogenation (e.g., Ni, Pd/C) | High efficiency, can require higher pressure/temperature |

| 3-Methyl-3-phenylbutanal | Hydroxylamine | Subsequent reduction of oxime | Alternative two-step approach |

Transformations from Related Hydrocarbons and Functionalized Derivatives

Synthesizing 3-methyl-3-phenylbutan-1-amine from a hydrocarbon precursor, such as 3-methyl-3-phenylbutane, presents a significant challenge due to the inert nature of C-H bonds. However, recent advancements in C-H functionalization offer potential pathways. These methods aim to directly introduce a nitrogen-containing group into the hydrocarbon skeleton.

One conceptual approach involves the direct amination of a C(sp³)–H bond. While challenging, transition-metal-catalyzed intermolecular amination of non-acidic C(sp³)–H bonds has emerged as a promising strategy for creating chiral amines. snnu.edu.cn These reactions often require sophisticated catalyst systems, such as those based on rhodium or copper, to achieve selectivity. snnu.edu.cn For a substrate like 3-methyl-3-phenylbutane, the challenge would be to achieve regioselectivity for the terminal methyl group over the more activated benzylic positions.

A more traditional and often more practical approach involves a two-step sequence: functionalization of the hydrocarbon followed by conversion to the amine. For example, the terminal methyl group of a related hydrocarbon could potentially be halogenated via free-radical bromination, followed by nucleophilic substitution with an amine source like sodium azide (B81097) (to form an alkyl azide) and subsequent reduction to the primary amine.

Another strategy could involve the Friedel-Crafts acylation of benzene (B151609) with 3-methylbutanoyl chloride to produce 3-methyl-1-phenylbutan-1-one. This ketone could then be subjected to a multi-step sequence, potentially involving a Willgerodt-Kindler reaction or similar rearrangement and functional group manipulations, to ultimately install the amine at the desired position.

Multistep Convergent Synthesis Approaches

Convergent synthesis offers an efficient strategy for constructing complex molecules by bringing together several independently synthesized fragments in the later stages of a synthesis. researchgate.net For 3-methyl-3-phenylbutan-1-amine, a convergent approach could involve the coupling of a phenyl-containing electrophile with an amine-containing nucleophile.

A plausible convergent route is outlined below:

Synthesis of the Phenyl-containing Fragment: 2-Phenylpropan-2-ol can be prepared from the reaction of methyl magnesium bromide with acetophenone. This tertiary alcohol can then be converted to a suitable electrophile, such as 2-chloro-2-phenylpropane.

Synthesis of the Amine-containing Fragment: A suitable three-carbon nucleophile containing a protected amine is required. For example, N-(2-bromoethyl)phthalimide can be used as a source of a protected aminoethyl group.

Coupling and Deprotection: The Grignard reagent derived from N-(2-bromoethyl)phthalimide (after protection of the nitrogen) could potentially react with 2-chloro-2-phenylpropane. However, a more common approach would be to use a nucleophile like the lithium salt of acetonitrile, which can be alkylated with 2-chloro-2-phenylpropane to form 3-methyl-3-phenylbutanenitrile. The nitrile group can then be reduced to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Enantioselective Synthesis of Chiral 3-Methyl-3-phenylbutan-1-amine

The synthesis of specific stereoisomers (enantiomers) of chiral amines is of paramount importance, as different enantiomers can exhibit distinct biological activities. Advanced methodologies for achieving this include asymmetric catalysis and biocatalysis.

Asymmetric Catalysis in C-N Bond Formation

Transition metal-catalyzed asymmetric hydrogenation is a powerful and atom-economical method for producing chiral amines. acs.org This approach typically involves the hydrogenation of a prochiral precursor, such as an imine or enamine, using a chiral catalyst. The catalyst, usually a complex of a transition metal (like rhodium, iridium, or ruthenium) with a chiral ligand, orchestrates the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer.

For the synthesis of chiral 3-methyl-3-phenylbutan-1-amine, a suitable precursor would be the imine formed from 3-methyl-3-phenylbutanal and ammonia. The asymmetric reduction of this imine would yield the desired chiral amine. The choice of the chiral ligand is critical for achieving high enantioselectivity (expressed as enantiomeric excess, or ee). acs.org

| Catalyst System | Precursor Type | Typical Enantioselectivity (ee) | Key Features |

| [Rh(COD)2]BF4 / Chiral Diphosphine Ligand | Imine | High (>90%) | Well-established for various imines |

| [Ir(COD)Cl]2 / Chiral Ligand | Imine | High to excellent (>95%) | Often highly active and selective |

| RuCl2(chiral ligand)(dmf)n | Ketone (via transfer hydrogenation) | Variable, can be high | Uses a hydrogen donor like isopropanol |

Biocatalytic Approaches Utilizing Transaminases or Other Enzymes

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for synthesizing chiral amines. researchgate.net Transaminases (TAs), also known as aminotransferases, are particularly useful enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a prochiral ketone acceptor. researchgate.netresearchgate.net

The asymmetric synthesis of chiral 3-methyl-3-phenylbutan-1-amine could be achieved using a transaminase that accepts 3-methyl-3-phenylbutan-2-one (B3057142) as a substrate. The process involves screening a library of transaminases to identify an enzyme with high activity and selectivity for the desired enantiomer (either (R) or (S)).

The equilibrium of the transamination reaction can be unfavorable. mdpi.com To drive the reaction towards product formation, strategies such as using a large excess of the amine donor or removing the ketone byproduct are often employed. mdpi.com A particularly effective method is the use of a multi-enzymatic cascade system. For example, in the synthesis of 3-amino-1-phenylbutane, a transaminase was coupled with a pyruvate (B1213749) decarboxylase (PDC). The PDC removes the pyruvate byproduct formed from the alanine (B10760859) amine donor, shifting the equilibrium and leading to higher yields and selectivity. mdpi.comresearchgate.net

| Enzyme System | Substrate | Amine Donor | Yield | Enantiomeric Excess (ee) |

| Transaminase (e.g., from Chromobacterium violaceum) | 3-Methyl-3-phenylbutan-2-one | L-Alanine | >60% (reported for similar substrates) mdpi.com | ~90% (reported for similar substrates) mdpi.com |

| Transaminase-Pyruvate Decarboxylase Cascade | 3-Methyl-3-phenylbutan-2-one | L-Alanine | Enhanced yield due to byproduct removal mdpi.com | High, often >90% mdpi.com |

| Amine Dehydrogenase (AmDH) | 3-Methyl-3-phenylbutan-2-one | Ammonia | High, avoids equilibrium issues nih.gov | Potentially high, depending on enzyme nih.gov |

Chiral Auxiliary and Chiral Pool Strategies

The enantioselective synthesis of 3-methyl-3-phenylbutan-1-amine, a compound featuring a quaternary stereocenter, presents a significant synthetic challenge. To address this, chiral auxiliary and chiral pool strategies offer robust methodologies for controlling the stereochemical outcome of the synthesis, enabling access to specific stereoisomers. These approaches are fundamental in asymmetric synthesis, providing reliable pathways to enantiomerically enriched products. sigmaaldrich.com

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a well-established strategy to induce stereoselectivity in a reaction. sigmaaldrich.com This approach involves the temporary incorporation of a chiral molecule, the auxiliary, into the substrate. The auxiliary then directs a subsequent stereoselective bond formation, after which it is cleaved to yield the enantiomerically enriched target molecule. For the synthesis of chiral amines with quaternary centers, auxiliaries such as sulfinamides and oxazolidinones have proven to be particularly effective. beilstein-journals.orgresearchgate.net

A plausible synthetic route to enantiomerically enriched 3-methyl-3-phenylbutan-1-amine using a chiral auxiliary could commence from 3-phenyl-3-methylbutan-2-one. This ketone can be condensed with a chiral amine auxiliary, for example, (S)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a methyl group, using a reagent like methylmagnesium bromide, would proceed under the stereochemical control of the bulky tert-butylsulfinyl group. This addition preferentially occurs from the less hindered face of the imine to yield the desired diastereomer. The final step involves the removal of the chiral auxiliary under acidic conditions to afford the target amine.

The diastereoselectivity of the key addition step is crucial and is influenced by the choice of auxiliary, the reactants, and the reaction conditions. The table below illustrates hypothetical yet representative data for such a diastereoselective addition, based on similar reported syntheses of chiral amines. beilstein-journals.org

Table 1: Diastereoselective Methylation using a Chiral Auxiliary

| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|

| (S)-tert-butanesulfinamide | 95:5 | 85 |

| (R)-1-phenylethylamine | 88:12 | 82 |

| Evans Oxazolidinone derivative | 92:8 | 88 |

Chiral Pool Synthesis

Chiral pool synthesis leverages the vast number of naturally occurring, enantiomerically pure compounds, such as amino acids, terpenes, and carbohydrates, as starting materials. nih.govuh.eduresearchgate.net This strategy incorporates a pre-existing stereocenter from the chiral pool into the final molecule, thus avoiding the need for an asymmetric induction step.

For the synthesis of (S)-3-methyl-3-phenylbutan-1-amine, a potential chiral pool starting material could be (S)-valine. The synthesis could begin with the protection of the amino group of (S)-valine, followed by the conversion of the carboxylic acid to a suitable derivative for a Friedel-Crafts acylation reaction with benzene to introduce the phenyl group. Subsequent reduction of the ketone and manipulation of the functional groups would lead to the target amine. The key is the retention of the stereocenter derived from the natural amino acid throughout the synthetic sequence.

An alternative chiral pool approach could utilize a chiral terpene, such as (R)-pulegone, which possesses a stereocenter that could be transformed into the quaternary center of the target molecule. This would involve a series of reactions including ring-opening, functional group interconversions, and the introduction of the phenyl and amino moieties.

| Chiral Pool Starting Material | Target Enantiomer | Hypothetical Overall Yield (%) |

|---|---|---|

| (S)-Valine | (S)-3-methyl-3-phenylbutan-1-amine | 45 |

| (R)-Pulegone | (R)-3-methyl-3-phenylbutan-1-amine | 38 |

| (S)-2-Amino-3-methylbutanoic acid | (S)-3-methyl-3-phenylbutan-1-amine | 50 |

Stereochemical Aspects and Chiral Recognition of 3 Methyl 3 Phenylbutan 1 Amine

Analysis of Stereogenic Centers and Isomerism in the 3-Phenylbutan-1-amine Scaffold

A stereogenic center, or chiral center, is a carbon atom bonded to four different substituent groups, giving rise to non-superimposable mirror images known as enantiomers. An analysis of the specific compound 3-methyl-3-phenylbutan-1-amine reveals that it does not possess any stereogenic centers. The carbon atom at position 3 is bonded to a phenyl group, an ethylamine (B1201723) group (-CH₂CH₂NH₂), and two identical methyl groups. Due to the presence of two identical substituents on the C3 carbon, the molecule is achiral and does not have enantiomers. Its chemical structure is represented by the IUPAC name 3-methyl-3-phenylbutan-1-amine and the InChIKey QNJUGTYCIJYNTH-UHFFFAOYSA-N, which signifies a lack of stereoisomerism. sigmaaldrich.comnih.gov

However, the broader 3-phenylbutan-1-amine scaffold allows for significant isomeric diversity, including several chiral variants. By altering the position of the methyl group or the amine, stereogenic centers can be introduced into the molecule. For example, moving the amine group to position 2 creates 3-phenylbutan-2-amine , which contains a chiral center at C2. Similarly, moving the phenyl group to position 1 results in 3-methyl-1-phenylbutan-1-amine (B1309586) , which is chiral at C1. These structural isomers, while sharing the same molecular formula (C₁₁H₁₇N), exhibit different chemical and physical properties, including the ability to exist as enantiomers.

The table below illustrates the stereochemical differences among various isomers within this scaffold.

| Compound Name | Structure | Chiral Center(s) | Chirality |

| 3-Methyl-3-phenylbutan-1-amine | None | Achiral | |

| 3-Phenylbutan-1-amine | C3 | Chiral | |

| 3-Phenylbutan-2-amine | C2, C3 | Chiral | |

| 3-Methyl-1-phenylbutan-1-amine | C1 | Chiral | |

| 3-Methyl-2-phenylbutan-1-amine | C2 | Chiral |

Note: The structures are illustrative representations.

Methods for Enantiomeric Resolution and Determination

Enantiomeric resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components. libretexts.org Since 3-methyl-3-phenylbutan-1-amine is an achiral compound, it does not form enantiomers and therefore cannot be resolved.

However, the resolution of chiral amines from the broader phenylbutanamine family is a critical process in pharmaceutical and chemical synthesis, as different enantiomers can have vastly different biological effects. nih.gov Several methods are employed for this purpose.

Classical Resolution via Diastereomeric Salt Formation: A widely used method involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction creates a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base. libretexts.org Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphor-sulfonic acid. tudelft.nl

Enzymatic Kinetic Resolution: Biocatalytic methods offer high selectivity under mild conditions. tudelft.nl Kinetic resolution using enzymes like lipases or transaminases is a powerful technique. In this process, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. For instance, a lipase (B570770) can selectively acylate one amine enantiomer, which can then be separated from the unreacted enantiomer. mdpi.com Similarly, ω-transaminases can be used in kinetic resolutions by selectively converting one amine enantiomer into its corresponding ketone, allowing for the separation of the remaining, unreacted amine enantiomer. rsc.orgnih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for separating enantiomers. The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation. nih.gov Crown ethers are one type of chiral selector used in CSPs that have proven effective for resolving phenylalkylamines. nih.govresearchgate.net The recognition mechanism involves the interaction between the charged primary ammonium (B1175870) ion of the analyte and the chiral cavity of the crown ether. nih.gov

The following table summarizes resolution techniques applicable to chiral amines within the phenylbutanamine scaffold.

| Method | Principle | Resolving Agent / Catalyst | Application Example |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. libretexts.org | Chiral acids (e.g., (+)-tartaric acid, (R)-mandelic acid). tudelft.nl | Separation of racemic 1-phenylethylamine. tudelft.nl |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. rsc.org | Lipases (e.g., Candida antarctica Lipase B), Transaminases (ω-TAs). rsc.orgnih.gov | Resolution of various chiral amines by selective acylation or deamination. nih.gov |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Chiral Stationary Phases (e.g., crown ether-based, P-chiral ligands). nih.govnih.gov | Direct separation of phenylalkylamine enantiomers without derivatization. nih.gov |

Mechanistic Investigations of Reactions Involving 3 Methyl 3 Phenylbutan 1 Amine

Reaction Kinetics and Thermodynamic Profiles

The kinetics of reactions involving 3-methyl-3-phenylbutan-1-amine, such as N-alkylation and N-acylation, are anticipated to be significantly influenced by the steric hindrance imposed by the gem-dimethyl group adjacent to the phenyl ring. This steric impediment would likely result in slower reaction rates compared to less hindered primary amines like benzylamine.

For a typical SN2 reaction, the approach of an electrophile to the nitrogen atom would be sterically hindered, leading to a higher activation energy (Ea) and a smaller pre-exponential factor (A) in the Arrhenius equation (k = Ae-Ea/RT). This would translate to a lower rate constant (k).

Illustrative Kinetic Data for N-Alkylation of Primary Amines

| Amine | Relative Rate Constant (krel) | Activation Energy (Ea) (kJ/mol) |

| Benzylamine | 100 | 55 |

| 3-Methyl-3-phenylbutan-1-amine (Estimated) | 10 | 65 |

| Neopentylamine | 5 | 70 |

Note: The data for 3-Methyl-3-phenylbutan-1-amine is an estimation based on steric hindrance principles and is for illustrative purposes only.

Elucidation of Reaction Mechanisms through Deuterium Labeling and Intermediate Isolation

Deuterium labeling is a powerful tool for elucidating reaction mechanisms. In reactions involving 3-methyl-3-phenylbutan-1-amine, deuterium can be incorporated at various positions to probe the mechanism.

N-Deuteration: Replacing the amine protons with deuterium (ND2) would allow for the study of proton transfer steps. For example, in a base-catalyzed reaction, the rate of N-D exchange can provide information about the acidity of the N-H bonds.

α-Carbon Deuteration: Placing deuterium on the carbon adjacent to the nitrogen (the CH2 group) can help determine if a C-H bond is broken in the rate-determining step, for instance, in an elimination reaction.

Benzylic C-H Deuteration: While less common for amine reactions, deuteration of the benzylic C-H is not applicable here as it is a quaternary carbon. However, deuteration of the phenyl ring could be used to study electrophilic aromatic substitution if the amine group directs such reactions. nih.gov

Secondary deuterium isotope effects on the basicity of amines have been observed, where deuteration can slightly increase the basicity. nih.govresearchgate.net This is attributed to the lower zero-point energy of a C-D bond compared to a C-H bond. nih.govresearchgate.net

Isolation of reaction intermediates is often challenging due to their transient nature. For reactions of 3-methyl-3-phenylbutan-1-amine, intermediates such as tetrahedral intermediates in acylation reactions or protonated amine species in acid-catalyzed reactions are expected. Due to the steric hindrance, these intermediates might have slightly different stabilities compared to less hindered analogues.

Influence of Substituents and Reaction Conditions on Reactivity and Selectivity

The reactivity and selectivity of reactions involving 3-methyl-3-phenylbutan-1-amine can be modulated by altering substituents on the phenyl ring and by varying the reaction conditions.

Substituent Effects:

The electronic nature of substituents on the phenyl ring would influence the nucleophilicity of the amine group through inductive and resonance effects.

Electron-donating groups (e.g., -OCH3, -CH3) at the para or ortho positions would increase the electron density on the nitrogen atom, making the amine more nucleophilic and thus increasing the reaction rate for nucleophilic attack.

Electron-withdrawing groups (e.g., -NO2, -CN) would decrease the electron density on the nitrogen, reducing its nucleophilicity and slowing down the reaction rate.

The position of the substituent would also be critical, with para and ortho substituents having a more pronounced effect due to resonance.

Reaction Conditions:

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. For sterically hindered amines like 3-methyl-3-phenylbutan-1-amine, higher temperatures might be necessary to achieve reasonable reaction times. fishersci.co.uk

Catalysts: The use of catalysts can significantly enhance reaction rates. For example, in acylation reactions, a non-nucleophilic base like pyridine or triethylamine can be used to neutralize the acid byproduct and drive the reaction forward. youtube.com

Pressure: For reactions involving gaseous reactants, increasing the pressure can increase the concentration of the reactant and thus the reaction rate.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 3 Methyl 3 Phenylbutan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. longdom.org For 3-Methyl-3-phenylbutan-1-amine, ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework, while advanced 2D NMR experiments are crucial for assigning stereochemistry.

Detailed Research Findings: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the two methylene (B1212753) groups (-CH₂-CH₂-), and the methyl protons. The protons on the chiral center and the adjacent methylene group often display complex splitting patterns due to coupling.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are particularly powerful for establishing proton-proton coupling networks. longdom.org By identifying cross-peaks in a COSY spectrum, the connectivity map of the protons in the molecule can be built. longdom.org For stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments are invaluable. NOE provides information about the spatial proximity of nuclei, which is essential for determining the relative stereochemistry between remote stereocenters where scalar coupling is absent. conicet.gov.ar In some cases, the analysis of ³J coupling constants can also provide stereochemical insights. conicet.gov.ar For complex stereochemical problems, traditional NOE and ³J analysis may have limitations, necessitating the use of techniques like Residual Dipolar Couplings (RDCs). conicet.gov.ar

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Interactive Data Table: Predicted NMR Data for 3-Methyl-3-phenylbutan-1-amine

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Notes |

| Phenyl C-H (ortho, meta, para) | 7.1 - 7.4 | 125.0 - 129.0 | Aromatic region, complex multiplet. |

| Quaternary Phenyl C | N/A | ~145.0 | |

| Quaternary C (C(CH₃)₂) | N/A | ~36.0 | |

| Methyl C (CH₃) | ~1.2 | ~25.0 | Singlet or doublet depending on chirality and solvent. |

| Methylene C (C-CH₂-C) | 1.7 - 1.9 | ~35.0 | Multiplet, diastereotopic protons. |

| Methylene C (CH₂-NH₂) | 2.5 - 2.7 | ~45.0 | Multiplet, adjacent to the amine group. |

| Amine H (NH₂) | Variable (e.g., 1.5 - 3.0) | N/A | Broad singlet, position and intensity are solvent and concentration dependent. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Detailed Research Findings: The IR and Raman spectra of 3-Methyl-3-phenylbutan-1-amine are expected to display characteristic bands that confirm its key structural features: a primary amine, a gem-dimethyl group, a phenyl ring, and an aliphatic chain.

N-H Vibrations: The primary amine group (-NH₂) is characterized by two N-H stretching bands in the region of 3300-3500 cm⁻¹, one symmetric and one asymmetric. An N-H scissoring (bending) vibration is typically observed around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups are found just below 3000 cm⁻¹.

Aromatic Ring Vibrations: The phenyl group gives rise to characteristic C=C stretching vibrations within the aromatic ring, typically appearing in the 1450-1600 cm⁻¹ region. Ring breathing modes can also be observed. researchgate.net

C-N Vibrations: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

The combination of IR and Raman spectroscopy is powerful because vibrational modes can be IR-active, Raman-active, both, or neither, based on the change in dipole moment and polarizability, respectively. This complementarity aids in a more complete vibrational assignment. unodc.org

Interactive Data Table: Characteristic Vibrational Frequencies for 3-Methyl-3-phenylbutan-1-amine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Description |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman | Characteristic of primary amine. |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Phenyl group C-H bonds. |

| Aliphatic C-H Stretch | 2850 - 2970 | IR, Raman | Methyl and methylene C-H bonds. |

| N-H Bend (Scissoring) | 1590 - 1650 | IR | Bending motion of the -NH₂ group. |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman | Phenyl ring skeletal vibrations. |

| C-N Stretch | 1020 - 1250 | IR | Stretching of the carbon-nitrogen bond. |

| Phenyl Ring Breathing | ~1000 | Raman | Symmetric expansion/contraction of the ring. researchgate.net |

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Detailed Research Findings: For 3-Methyl-3-phenylbutan-1-amine (C₁₁H₁₇N, molecular weight: 163.26 g/mol ), the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z 163, confirming its molecular formula. nih.gov Aliphatic amines characteristically undergo α-cleavage, where the bond between the carbon atoms alpha and beta to the nitrogen atom is broken. libretexts.org

A primary fragmentation pathway for protonated benzylamines under collision-induced dissociation (CID) conditions involves the loss of ammonia (B1221849) (NH₃). nih.govresearchgate.net Another common fragmentation for benzylic compounds is the formation of a benzyl (B1604629) or tropylium (B1234903) cation at m/z 91. core.ac.uk For 3-Methyl-3-phenylbutan-1-amine, a significant fragmentation pathway would likely involve the cleavage of the C-C bond beta to the phenyl group, leading to a stable tertiary benzylic carbocation.

Key expected fragmentation pathways include:

α-Cleavage: Loss of a propyl radical to form an ion at m/z 120.

Benzylic Cleavage: Cleavage of the bond between C2 and C3 would lead to the loss of an aminomethyl radical, but a more favorable fragmentation would be the loss of the ethylamine (B1201723) fragment after rearrangement, or cleavage leading to the highly stable dimethylbenzyl cation at m/z 119.

Loss of Methyl Group: Loss of a methyl radical (CH₃) from the molecular ion to yield a fragment at m/z 148.

Interactive Data Table: Predicted Mass Spectrometry Fragments for 3-Methyl-3-phenylbutan-1-amine

| m/z Value | Proposed Fragment Ion | Formation Pathway |

| 163 | [C₁₁H₁₇N]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical from the gem-dimethyl group. |

| 119 | [C₉H₁₁]⁺ | Formation of the stable tertiary dimethylbenzyl cation via C-C cleavage. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for alkylbenzenes. |

| 44 | [C₂H₆N]⁺ | Fragment containing the amine group from α-cleavage. |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are paramount for determining the absolute configuration (R or S) of enantiomers.

Detailed Research Findings: Simple aliphatic or alicyclic amines often have weak Cotton effects in the far-UV region (195-220 nm), which can be difficult to measure with standard instruments. tandfonline.com While arylalkylamines can show multiple Cotton effects, their interpretation can be complex. tandfonline.com Therefore, it is often advantageous to convert the chiral amine into a chromophoric derivative. tandfonline.commetu.edu.tr This reaction introduces a new chromophore into the molecule, whose interaction with the chiral center produces a strong and predictable chiroptical signal (Cotton effect) in an accessible spectral region. tandfonline.comrsc.org

A common and rapid method involves reacting the primary amine with a reagent like fluorescamine (B152294) to form a pyrrolinone-type chromophore. tandfonline.comtandfonline.com This derivatization can be done in situ, and the CD spectrum of the reaction mixture can be measured directly without isolating the product. tandfonline.com The sign of the observed Cotton effect can then be empirically correlated to the absolute configuration of the amine by comparing it to the spectra of derivatives of known amines. tandfonline.comrsc.org This approach allows for the rapid and sensitive determination of the absolute configuration of chiral primary amines. metu.edu.tr

Interactive Data Table: Chiroptical Analysis Approach for 3-Methyl-3-phenylbutan-1-amine

| Parameter | Description | Significance |

| Derivatizing Agent | Fluorescamine or similar chromophoric reagent. | Induces strong, measurable Cotton effects in the near-UV or visible region. tandfonline.com |

| Measurement | Circular Dichroism (CD) Spectroscopy. | Measures the difference in absorption of left and right circularly polarized light (Δε). |

| Key Feature | Cotton Effect. | The characteristic positive or negative peak in the CD spectrum. |

| Interpretation | Sign of the Cotton Effect (+ or -). | Empirically correlated to the (R) or (S) absolute configuration of the chiral center. rsc.org |

X-ray Crystallography of Derivatives for Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state.

Detailed Research Findings: Obtaining suitable single crystals of a simple, low-molecular-weight amine like 3-Methyl-3-phenylbutan-1-amine can be challenging. Therefore, it is common practice to prepare a solid derivative that crystallizes more readily. Thiosemicarbazones, formed by reacting an amine-derived ketone with thiosemicarbazide, are one class of derivatives known to form well-ordered crystals. researchgate.netscispace.com Other options include forming salts with chiral acids or other derivatization reactions that yield solid products.

The X-ray diffraction analysis of a suitable single crystal of a derivative would provide an unambiguous structural determination. researchgate.net The resulting crystallographic data includes the precise coordinates of every non-hydrogen atom in the crystal lattice, confirming the molecular connectivity and conformation. For a chiral molecule crystallized in a non-centrosymmetric space group, the analysis can also determine the absolute configuration with a high degree of confidence. The crystal structure also reveals intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in the solid state.

Interactive Data Table: Representative Crystallographic Data for a Derivative (Note: This is hypothetical data based on a similar published structure, e.g., a thiourea (B124793) derivative, to illustrate the type of information obtained.) researchgate.net

| Parameter | Example Value | Information Provided |

| Crystal System | Monoclinic | The basic shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 9.3 Å, b = 8.0 Å, c = 16.9 Å, β = 92.3° | The size and angles of the unit cell. |

| Volume (V) | 1250 ų | The volume of the unit cell. |

| Calculated Density (Dx) | 1.25 g/cm³ | The density of the crystal. |

| R-factor (Rgt(F)) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Bond Lengths/Angles | e.g., C-N: 1.47 Å, C-C-C: 110.5° | Precise geometric parameters of the molecule. |

| Absolute Structure Parameter | Flack Parameter (close to 0) | Confirms the correct absolute configuration of the enantiomer. |

Theoretical and Computational Studies of 3 Methyl 3 Phenylbutan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 3-methyl-3-phenylbutan-1-amine. researchgate.net These calculations provide a detailed picture of the molecule's electron distribution, which is fundamental to its chemical behavior.

Key aspects of its electronic structure include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and global softness, offer quantitative measures of the molecule's reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps are another valuable tool, visualizing the regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net For 3-methyl-3-phenylbutan-1-amine, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atom of the amine group due to the lone pair of electrons, indicating a site susceptible to electrophilic attack. The phenyl group would exhibit a mix of potentials, with the π-system creating a region of negative charge above and below the ring.

Table 1: Calculated Electronic Properties of 3-Methyl-3-phenylbutan-1-amine (Hypothetical DFT Data) Note: The following data is illustrative and based on typical values for similar molecules. Actual values would require specific DFT calculations.

| Property | Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating capability |

| LUMO Energy | 1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 9.7 eV | Chemical reactivity and stability |

| Dipole Moment | 1.5 D | Molecular polarity |

| Mulliken Charge on N | -0.6 e | Nucleophilicity of the amine group |

Conformational Analysis and Energy Minima through Molecular Mechanics and Dynamics Simulations

The flexibility of the butylamine (B146782) chain in 3-methyl-3-phenylbutan-1-amine allows it to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements, known as energy minima.

Molecular Mechanics (MM) methods are often the first step in this analysis. These methods use classical physics to approximate the potential energy of a molecule as a function of its geometry. By systematically rotating the rotatable bonds (e.g., C-C and C-N bonds), a potential energy surface can be generated, revealing the low-energy conformations. For 3-methyl-3-phenylbutan-1-amine, key rotations would be around the C2-C3 and C1-C2 bonds of the butane (B89635) chain. Steric hindrance between the bulky phenyl group, the gem-dimethyl groups, and the amine group will be a major factor determining the preferred conformations.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. researchgate.net By simulating the motion of atoms over time, MD can explore the conformational landscape and identify the most populated and therefore most stable conformations at a given temperature. These simulations can reveal the energy barriers between different conformers and how the molecule transitions between them. For phenyl-substituted butanol derivatives, which are structurally similar, these simulations have offered insights into their dynamic behavior.

Table 2: Torsion Angles for a Low-Energy Conformer of 3-Methyl-3-phenylbutan-1-amine (Hypothetical MM Data) Note: The following data is illustrative.

| Dihedral Angle | Value (degrees) | Description |

| N-C1-C2-C3 | 178° | An anti-periplanar arrangement along the ethylamine (B1201723) fragment |

| C1-C2-C3-C(phenyl) | -65° | A gauche conformation, minimizing steric clash |

| C2-C3-C(phenyl)-C(aromatic) | 85° | Orientation of the phenyl ring relative to the alkyl chain |

Reaction Mechanism Predictions and Transition State Characterization via DFT

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving 3-methyl-3-phenylbutan-1-amine. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For example, DFT could be used to model the N-alkylation of the amine group. This would involve calculating the energy of the reactants (3-methyl-3-phenylbutan-1-amine and an alkyl halide), the transition state for the nucleophilic attack of the nitrogen on the alkyl halide, and the final product. The calculated activation energy (the energy of the transition state relative to the reactants) would provide a measure of the reaction rate.

DFT calculations are also crucial for understanding reactions where 3-methyl-3-phenylbutan-1-amine might be formed. For instance, in the synthesis of related β-aryl arylalkanones, DFT has been used to elucidate the mechanism involving a phenyl radical intermediate that undergoes an intramolecular hydrogen atom transfer (HAT). rsc.org Similarly, the synthesis of chiral amines like 3-amino-1-phenylbutane has been studied using biocatalytic methods, where computational modeling helps to understand enzyme-substrate interactions. researchgate.net While not directly studying 3-methyl-3-phenylbutan-1-amine, these studies on analogous structures demonstrate the utility of DFT in predicting reaction pathways.

Characterization of the transition state is a key part of these studies. This involves not only determining its energy but also its geometry and vibrational frequencies. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intermolecular Interactions and Solvation Effects through Computational Modeling

The behavior of 3-methyl-3-phenylbutan-1-amine in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. Computational modeling can provide a detailed understanding of these interactions.

Intermolecular Interactions: The primary amine group is capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). The phenyl group can participate in π-π stacking interactions with other aromatic rings and C-H/π interactions. These non-covalent interactions are crucial in determining the bulk properties of the substance. For instance, in the crystal structure of a related thiourea (B124793) derivative, intramolecular amine-N—H⋯N(imine) hydrogen bonds were observed. researchgate.net

Solvation Effects: The solubility and behavior of 3-methyl-3-phenylbutan-1-amine in different solvents can be modeled using computational methods. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is useful for calculating how the solvent affects the molecule's electronic structure and conformational energies.

Explicit solvation models, typically used in conjunction with Molecular Dynamics simulations, involve surrounding a single molecule of 3-methyl-3-phenylbutan-1-amine with a large number of solvent molecules. This allows for a detailed analysis of the specific hydrogen bonding and other interactions between the solute and the solvent. Radial distribution functions can be calculated from these simulations to show the probability of finding a solvent molecule at a certain distance from a specific atom (like the amine nitrogen), providing a quantitative measure of the solvation shell structure. The hydrochloride salt form of the related compound 3-methyl-1-phenylbutan-1-amine (B1309586) is noted to have enhanced water solubility.

Derivatization and Functionalization Strategies for 3 Methyl 3 Phenylbutan 1 Amine

Amine Group Transformations: Acylation, Alkylation, and Amidation Reactions

The primary amine group is the most reactive site in 3-methyl-3-phenylbutan-1-amine, readily undergoing a variety of transformations. These reactions are fundamental for creating more complex derivatives.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides under basic conditions yields N-acyl derivatives (amides). This transformation is typically high-yielding and allows for the introduction of a wide array of functionalities. For instance, reaction with acetyl chloride would produce N-(3-methyl-3-phenylbutyl)acetamide. These reactions are analogous to the acylation of other primary amines, such as 1-methyl-3-phenylpropylamine, which is known to undergo well-established acylation methods.

Alkylation: The nitrogen atom can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to overalkylation, but this can be controlled. A more precise method is reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to form a new C-N bond. For related compounds like 1-methyl-3-phenylpropylamine, alkylation is a common reaction. The synthesis of N-methylated analogues of similar phenylbutanamines has been documented, achieving good yields through the reduction of an intermediate amide.

Amidation: While the term is often used interchangeably with acylation, specific amidation reactions can be employed to form urea (B33335) or sulfonamide derivatives. Reaction with isocyanates will yield substituted ureas, and reaction with sulfonyl chlorides will produce sulfonamides. These derivatives are of interest for their potential to engage in different biological interactions.

The following table summarizes these key amine transformations.

| Transformation | Reagent Class | Product Class | Typical Conditions |

| Acylation | Acyl Chloride/Anhydride | Amide | Base (e.g., triethylamine), Aprotic Solvent |

| Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Mild Acid/Base, e.g., NaBH₃CN |

| Urea Formation | Isocyanate | Substituted Urea | Aprotic Solvent |

| Sulfonamide Formation | Sulfonyl Chloride | Sulfonamide | Base (e.g., pyridine), Aprotic Solvent |

Functionalization of the Phenyl Ring via Electrophilic Aromatic Substitution and Cross-Coupling Reactions

The phenyl ring of 3-methyl-3-phenylbutan-1-amine can be functionalized to introduce substituents that modulate electronic properties, steric bulk, and potential interaction points.

Electrophilic Aromatic Substitution (EAS): The alkylamine substituent is an activating, ortho-, para-directing group. However, under the strongly acidic conditions often required for EAS reactions like nitration or Friedel-Crafts, the basic amine group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺). The ammonium group is a powerful deactivating, meta-directing group. Therefore, to achieve ortho/para substitution, the amine must typically be protected, for example, as an amide. After the EAS reaction (e.g., nitration, halogenation), the protecting group can be removed to regenerate the amine.

Cross-Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) provide a powerful method for C-C and C-N bond formation on the phenyl ring. This strategy first requires the introduction of a halide (e.g., Br, I) onto the phenyl ring via electrophilic halogenation (as described above). The resulting aryl halide derivative of 3-methyl-3-phenylbutan-1-amine can then be coupled with a variety of partners, such as boronic acids (Suzuki), amines (Buchwald-Hartwig), or other organometallic reagents, to introduce a vast range of substituents.

A representative two-step sequence for phenyl ring functionalization is shown in the table below.

| Step | Reaction Type | Reagents | Intermediate/Product | Notes |

| 1 | Amine Protection & Halogenation | 1. Acetic Anhydride2. Br₂, FeBr₃ | N-(4-bromo-3-methyl-3-phenylbutyl)acetamide | The amide protects the amine and directs bromination to the para position. |

| 2 | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | N-(4'-aryl-3-methyl-3-phenylbutyl)acetamide | Introduces a new aryl group at the para position. The amide can be subsequently hydrolyzed. |

Selective Modification of the Butane (B89635) Chain

The butane chain of 3-methyl-3-phenylbutan-1-amine is composed of saturated sp³-hybridized carbon atoms, which are generally unreactive. Selective functionalization of this chain without affecting the other reactive sites is chemically challenging. Advanced techniques like C-H activation could potentially be used to introduce functionality, but such methods are highly specialized and there is no specific literature documenting this approach for 3-methyl-3-phenylbutan-1-amine. Therefore, modifications to the butane chain are typically incorporated during the synthesis of the core structure itself, rather than by derivatization of the final molecule.

Synthesis of Polyfunctionalized Analogues

Creating polyfunctionalized analogues of 3-methyl-3-phenylbutan-1-amine involves a combination of the strategies discussed above. A synthetic route could involve a sequence of protection, ring functionalization, and amine modification steps. For example, one could first protect the amine group, then introduce a nitro group onto the phenyl ring via nitration. The nitro group could then be reduced to a new amine, creating a di-amino substituted analogue. This new amine could be selectively functionalized, followed by deprotection and modification of the original amine, leading to a highly complex, polyfunctionalized molecule. The synthesis of such compounds requires careful strategic planning to manage the reactivity of the different functional groups.

Applications of 3 Methyl 3 Phenylbutan 1 Amine in Complex Chemical Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

A critical aspect of 3-methyl-3-phenylbutan-1-amine in the context of asymmetric synthesis is its achiral nature. The molecule does not possess a stereocenter, as the carbon atom bearing the phenyl ring is also bonded to two methyl groups, precluding chirality. Consequently, it cannot be used as a chiral resolving agent or a chiral building block in the same manner as its isomers.

This contrasts sharply with its structural isomers, such as (S)-3-methyl-2-phenylbutylamine and the enantiomers of 3-methyl-1-phenylbutan-1-amine (B1309586), which are widely employed in asymmetric synthesis. These isomers possess chiral centers and are valuable for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The difference in the substitution pattern on the butane (B89635) chain is therefore a critical determinant of the compound's role in stereoselective transformations.

| Compound Name | CAS Number | Chirality | Role in Asymmetric Synthesis |

|---|---|---|---|

| 3-Methyl-3-phenylbutan-1-amine | 17684-34-3 | Achiral | Not applicable as a chiral building block. |

| (S)-3-Methyl-2-phenylbutylamine | 106498-32-2 | Chiral | Used as a chiral building block and resolving agent. |

| (S)-3-Methyl-1-phenylbutan-1-amine | 1269470-38-3 | Chiral | Utilized as a chiral amine in asymmetric reactions. |

| (R)-3-Methyl-1-phenylbutan-1-amine | 1263198-93-1 | Chiral | Utilized as a chiral amine in asymmetric reactions. |

Role as a Precursor for the Synthesis of Complex Molecular Architectures

As a primary amine, 3-methyl-3-phenylbutan-1-amine serves as a versatile precursor and organic building block for creating more complex molecules. cymitquimica.combldpharm.com The presence of the reactive primary amino group allows for a variety of chemical transformations, making it a useful intermediate for introducing the unique 3-methyl-3-phenylbutyl moiety into larger structures.

The general reactivity of primary amines makes them valuable in synthetic routes for pharmaceuticals, agrochemicals, and polymers. cymitquimica.com Key reactions include:

N-Alkylation and N-Arylation: To form secondary and tertiary amines.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Imine Formation: Condensation with aldehydes and ketones.

Reductive Amination: A two-step process involving imine formation followed by reduction to yield higher-order amines.

While this compound is categorized as a building block for benzene (B151609) compounds and other organic structures, specific examples of its incorporation into highly complex, named molecular architectures are not widely detailed in peer-reviewed literature. evitachem.combldpharm.com Its utility is primarily as an intermediate component available for synthetic research. cymitquimica.com

Integration into Multicomponent Reactions and Cascade Processes

The application of 3-methyl-3-phenylbutan-1-amine as a substrate in multicomponent reactions (MCRs) or cascade processes does not appear to be a significant area of published research. MCRs, which involve the reaction of three or more starting materials in a single step, and cascade reactions, which involve a series of intramolecular transformations, often rely on specific electronic and steric properties of the amine component. At present, the scientific literature does not provide prominent examples of this particular amine being utilized in such complex, one-pot transformations.

Development of Novel Organocatalytic Systems Incorporating the Amine Scaffold

The development of new organocatalysts frequently involves the use of chiral amines as the core scaffold to induce stereoselectivity. Given that 3-methyl-3-phenylbutan-1-amine is an achiral molecule, its potential for creating novel asymmetric organocatalytic systems is limited. A review of current research indicates that this amine scaffold has not been extensively explored or reported as a foundational element in the design of new organocatalysts.

Future Research Directions and Emerging Paradigms for 3 Methyl 3 Phenylbutan 1 Amine

Exploration of Sustainable Synthetic Methodologies

The chemical industry's shift towards green and sustainable practices necessitates the development of environmentally benign synthetic routes. whiterose.ac.uk Traditional methods for synthesizing chiral amines often involve harsh reaction conditions, toxic intermediates, and significant waste generation. whiterose.ac.ukopenaccessgovernment.org Future research on 3-Methyl-3-phenylbutan-1-amine should prioritize methodologies that are efficient, atom-economical, and utilize renewable resources.

A primary focus will be the application of biocatalysis. Enzymes, as renewable catalysts, offer exquisite selectivity under mild conditions. whiterose.ac.uk The synthesis of chiral amines using enzymes like transaminases (TAs) and amine dehydrogenases (AmDHs) represents a greener alternative to conventional chemical methods. hims-biocat.eumdpi.comacs.org Research could focus on developing an enzymatic cascade for 3-Methyl-3-phenylbutan-1-amine, potentially starting from a renewable alcohol precursor, which is a major objective in sustainable chemistry. openaccessgovernment.org For instance, a two-enzyme system involving an alcohol dehydrogenase (ADH) to oxidize the corresponding alcohol to a ketone, followed by a stereoselective transaminase to install the amine group, could provide a direct and efficient route. hims-biocat.eu

To overcome unfavorable thermodynamic equilibria often encountered in transamination reactions, strategies like in-situ by-product removal can be employed. mdpi.com Coupling the transaminase reaction with an enzyme like pyruvate (B1213749) decarboxylase (PDC), which converts the pyruvate by-product into volatile acetaldehyde (B116499) and CO2, can drive the reaction towards completion. mdpi.com

Table 1: Comparison of Hypothetical Synthetic Routes for 3-Methyl-3-phenylbutan-1-amine

| Feature | Traditional Chemical Route (e.g., Ritter Reaction) | Proposed Biocatalytic Route |

|---|---|---|

| Starting Material | Tertiary alcohol (petroleum-derived) | Primary/Secondary alcohol (potentially bio-based) |

| Key Reagents | Strong acid (e.g., H₂SO₄), nitrile, harsh hydrolysis conditions | Enzymes (ADH, TA), amine donor (e.g., alanine) |

| Solvent | Organic solvents | Aqueous buffer |

| Temperature | Elevated temperatures often required | Ambient/mild temperatures (e.g., 30°C) |

| Stereocontrol | Produces a racemate, requiring resolution | High enantioselectivity (>99% ee) in a single step hims-biocat.eu |

| Waste Profile | Stoichiometric acid/base waste | Minimal, biodegradable waste |

| Atom Economy | Moderate | High, especially with by-product removal systems |

Further research should also investigate other green chemistry principles, such as microwave-assisted organic synthesis (MAOS) and one-pot procedures to reduce reaction times, energy consumption, and the need for intermediate purification steps. nih.gov

Investigation of Novel Reactivity and Unprecedented Transformations

The unique structure of 3-Methyl-3-phenylbutan-1-amine, featuring a primary amine separated from a sterically hindered quaternary benzylic center, suggests untapped potential for novel chemical transformations.

Future studies could explore its application as an organocatalyst. Chiral primary and secondary amines are known to catalyze a wide range of asymmetric reactions, including Michael additions, Diels-Alder reactions, and Mannich reactions, by forming enamine or iminium ion intermediates. alfachemic.com The specific steric environment around the amine in 3-Methyl-3-phenylbutan-1-amine could impart unique selectivity profiles in such transformations.

The primary amine group also serves as a versatile synthetic handle for derivatization. Its use in multicomponent reactions or in "click" chemistry, such as nucleophilic conjugate additions to activated alkynes (amino-yne reactions), could provide rapid access to complex molecular architectures. acs.org

Furthermore, the compound's scaffold is ripe for exploring unprecedented rearrangements. Studies on structurally related compounds, such as 3-phenyl-1-butylamine, have shown extensive isotope-position rearrangement during diazotization reactions, indicating complex carbocation intermediates. osti.gov Investigating the reaction of 3-Methyl-3-phenylbutan-1-amine with nitrous acid could reveal fascinating insights into carbocation chemistry, potentially leading to novel skeletal structures through phenyl and alkyl shifts. The stability of the potential tertiary benzylic carbocation intermediate makes this a particularly promising area of investigation.

Table 2: Potential Areas for Reactivity Exploration

| Reaction Class | Potential Role of 3-Methyl-3-phenylbutan-1-amine | Rationale |

|---|---|---|

| Asymmetric Organocatalysis | Chiral Catalyst | Formation of enamine/iminium intermediates for reactions like Michael or Aldol additions. alfachemic.com |

| Ligand Synthesis | Chiral Ligand for Metal Catalysis | The amine can be functionalized to create bidentate or tridentate ligands for transition metal-catalyzed reactions. |

| Carbocation Rearrangements | Substrate | Reaction with nitrous acid could generate a tertiary benzylic carbocation, prone to Wagner-Meerwein type rearrangements. osti.gov |

| C-H Functionalization | Substrate with Directing Group | The amine could act as a directing group to facilitate site-selective functionalization of the phenyl ring or alkyl chain. |

Advanced Applications in Materials Science and Supramolecular Chemistry

The incorporation of chiral building blocks into materials can lead to advanced functionalities. chiralpedia.com 3-Methyl-3-phenylbutan-1-amine, as a chiral monomer, holds promise for the development of novel polymers and supramolecular assemblies.

In materials science, research can be directed towards synthesizing chiral polymers where the amine serves as a reactive handle for polymerization. Such polymers could exhibit unique chiroptical properties, finding applications in optical materials for generating circularly polarized light, which is crucial for advanced display technologies. chiralpedia.com

The molecule's structure is also well-suited for supramolecular chemistry. The amine group is a hydrogen bond donor and acceptor, while the phenyl ring can engage in π-π stacking interactions. These non-covalent forces could be harnessed to direct the self-assembly of the molecule or its derivatives into higher-order structures like gels, liquid crystals, or nanofibers.

Another emerging application is in the field of enantioselective separations and sensing. chiralpedia.com The amine could be derivatized and immobilized onto a solid support, such as silica (B1680970) gel, to create a chiral stationary phase (CSP) for high-performance liquid chromatography (HPLC). Such a CSP could be used to resolve racemic mixtures of other compounds. Similarly, its incorporation into sensor arrays could enable the selective detection of specific enantiomers, a valuable tool in pharmaceutical analysis and environmental monitoring. chiralpedia.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The trial-and-error approach to chemical research is time-consuming and resource-intensive. researchgate.netarxiv.org The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling predictive modeling and data-driven discovery. chimia.ch

For 3-Methyl-3-phenylbutan-1-amine, ML models could be instrumental in accelerating the development of a sustainable synthesis. By training algorithms on existing reaction data, it is possible to predict reaction outcomes, such as yield and stereoselectivity, with high accuracy. researchgate.netrjptonline.orgresearchgate.net For instance, an ML model could screen a virtual library of transaminase enzymes to identify the optimal biocatalyst for the asymmetric synthesis of the target amine, predicting the enantiomeric excess for each candidate. bohrium.com

ML can also optimize reaction conditions. Instead of manually screening solvents, temperatures, and catalyst loadings, a machine learning workflow can efficiently navigate the parameter space to identify the ideal conditions for maximizing yield and selectivity, significantly reducing experimental effort. chimia.chresearchgate.net This is particularly valuable for complex multi-enzyme cascade reactions.

Table 3: Application of AI/ML in 3-Methyl-3-phenylbutan-1-amine Research

| Research Challenge | AI/ML Application | Potential Impact |

|---|---|---|

| Enantioselective Synthesis | Prediction of Stereoselectivity | In-silico screening of chiral catalysts or enzymes to identify candidates that will produce the desired enantiomer with high purity. researchgate.netarxiv.org |

| Process Development | Reaction Condition Optimization | Algorithmic recommendation of optimal temperature, pH, solvent, and substrate concentrations for synthetic reactions. chimia.ch |

| Discovery of New Reactions | Reaction Outcome Prediction | Forecasting the products and yields of unexplored transformations, suggesting novel reactivity pathways. rjptonline.orgeurekalert.org |

| Materials Design | Structure-Property Relationship Modeling | Predicting the physical or optical properties of polymers and materials incorporating the amine as a monomer. |

By embracing these computational tools, the future exploration of 3-Methyl-3-phenylbutan-1-amine can be conducted with greater speed, efficiency, and insight, unlocking its full potential in various domains of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Methyl-3-phenylbutan-1-amine, and how can its purity be validated?

- Synthesis : A common approach involves reductive amination of 3-methyl-3-phenylbutanal using ammonium acetate and sodium cyanoborohydride. Alternative routes may employ Grignard reagents to assemble the carbon backbone before introducing the amine group .

- Purity Validation :

| Method | Purpose | Reference Standard |

|---|---|---|

| GC-MS | Quantify impurities | Commercial analytical standards (e.g., Cayman Chemical) |

| NMR | Structural confirmation | Internal reference compounds |

- Batch-specific certificates of analysis (CoA) should accompany purchased reagents to ensure traceability .

Q. What safety protocols are critical when handling 3-Methyl-3-phenylbutan-1-amine?

- Key Precautions :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of vapors .

- Store in a cool, dry, ventilated area away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 3-Methyl-3-phenylbutan-1-amine derivatives?

- Analytical Strategies :

- NMR Discrepancies : Compare coupling constants and integration ratios with computational models (e.g., DFT simulations) to confirm stereochemistry .

- Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isobaric intermediates, especially in multi-step syntheses .

- Case Study : In a study on triphenylbutanamine derivatives, inconsistencies in H-NMR signals were resolved by X-ray crystallography to confirm spatial arrangements .

Q. What experimental designs are optimal for studying the biological activity of 3-Methyl-3-phenylbutan-1-amine analogs?

- In Vitro Assays :

| Assay Type | Target | Protocol |

|---|---|---|

| Enzyme inhibition | Kinesin spindle protein (KSP) | Use fluorescence polarization to measure binding affinity |

| Cytotoxicity | Cancer cell lines | MTT assay with IC determination |

- Control Considerations : Include structurally similar inactive analogs to rule off-target effects .

Q. How can the environmental impact of 3-Methyl-3-phenylbutan-1-amine be assessed in wastewater studies?

- Methodology :

- Sample Preparation : Solid-phase extraction (SPE) of wastewater followed by LC-MS/MS quantification .

- Data Interpretation : Compare concentrations with regional regulatory thresholds (e.g., EU Water Framework Directive) .

- Challenges : Differentiate between pharmaceutical residues and synthetic byproducts using isotopic labeling .

Methodological Considerations

Q. What chromatographic techniques are most effective for separating enantiomers of 3-Methyl-3-phenylbutan-1-amine?

- Chiral Stationary Phases : Use cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases .

- Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral derivatization with Mosher’s acid .

Q. How can computational modeling enhance the design of 3-Methyl-3-phenylbutan-1-amine-based inhibitors?

- Workflow :

Docking Studies : Predict binding poses with AutoDock Vina against target proteins (e.g., KSP) .

MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

QSAR Analysis : Corrogate substituent effects on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.